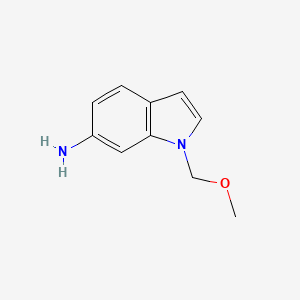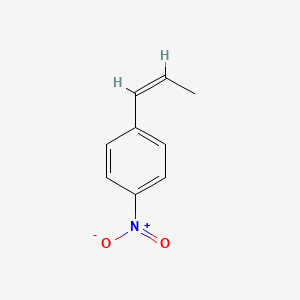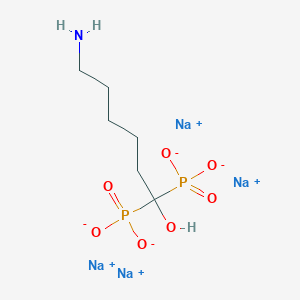
2-(Bromomethyl)-3-nitro-3'-(trifluoromethoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl is a complex organic compound characterized by the presence of bromomethyl, nitro, and trifluoromethoxy functional groups attached to a biphenyl backbone
Méthodes De Préparation
The synthesis of 2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl typically involves multi-step organic reactions. One common synthetic route includes the bromomethylation of a biphenyl derivative followed by nitration and trifluoromethoxylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids. Common reagents used in these reactions include sodium borohydride, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethoxy group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl include:
2-(Bromomethyl)-3-nitro-1,1’-biphenyl: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-(Bromomethyl)-3’-trifluoromethoxy-1,1’-biphenyl: Lacks the nitro group, affecting its potential biological activity and chemical reactivity.
3-Nitro-3’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the bromomethyl group, altering its reactivity in substitution reactions. The presence of the trifluoromethoxy group in 2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl enhances its stability and lipophilicity, making it unique compared to its analogs.
Propriétés
Formule moléculaire |
C14H9BrF3NO3 |
|---|---|
Poids moléculaire |
376.12 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-nitro-3-[3-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H9BrF3NO3/c15-8-12-11(5-2-6-13(12)19(20)21)9-3-1-4-10(7-9)22-14(16,17)18/h1-7H,8H2 |
Clé InChI |
MWHYXFZFKMHPTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)




![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)



